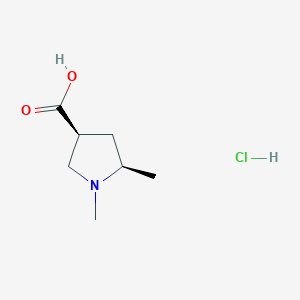

![molecular formula C16H20N2O4S B2580266 (Z)-methyl 2-(6-methoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865200-08-4](/img/structure/B2580266.png)

(Z)-methyl 2-(6-methoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

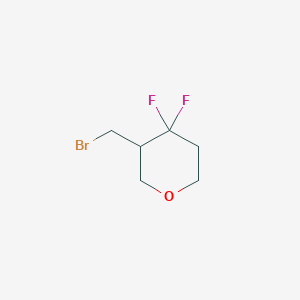

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazole ring, which is a bicyclic system containing a benzene ring fused to a thiazole ring. The methoxy and pivaloylimino groups would be attached to this ring system .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The methoxy group might undergo reactions typical of ethers, while the pivaloylimino group could participate in reactions typical of imines .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group might increase its solubility in organic solvents, while the pivaloylimino group could influence its acidity or basicity .Scientific Research Applications

Aldose Reductase Inhibition

Aldose reductase inhibitors are potential candidates for treating diabetic complications. A study by Ali et al. (2012) synthesized iminothiazolidin-4-one acetate derivatives, closely related to your compound of interest, and evaluated them as aldehyde reductase and aldose reductase inhibitors. Their research found significant inhibitory potency, highlighting the potential for treating diabetic complications with these compounds (Ali et al., 2012).

Antimicrobial and Antifungal Activities

Ekennia et al. (2017) synthesized ligands with structural similarities to the compound and tested their antibacterial and antifungal activities. The study observed varied antibacterial activities, suggesting the potential for these compounds in antimicrobial applications (Ekennia et al., 2017). Similarly, Vinusha et al. (2015) reported on Schiff base ligands derived from thiazole showing moderate antibacterial and antifungal activities, indicating potential applications in microbial inhibition (Vinusha et al., 2015).

Anticancer Activities

The potential of thiazole derivatives in anticancer applications was explored by Havrylyuk et al. (2010), who synthesized novel 4-thiazolidinones with a benzothiazole moiety and evaluated their antitumor screening. Certain compounds revealed significant anticancer activity on various cancer cell lines, suggesting a promising area for future research (Havrylyuk et al., 2010).

DNA-binding and Cleavage Studies

Rambabu et al. (2021) synthesized metal complexes based on benzothiazole derivatives and investigated their DNA-binding and cleavage abilities. The study showed that these complexes have significant biocidal potential compared to free ligands, indicating their potential in biomedicine (Rambabu et al., 2021).

Electron-Transporting Layer in OLEDs

Roh et al. (2009) investigated Zn(II)-chelated complexes based on benzothiazole derivatives for their electroluminescent device properties. These compounds showed potential as electron-transporting layers in organic light-emitting diodes (OLEDs), suggesting applications in electronic devices (Roh et al., 2009).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

methyl 2-[2-(2,2-dimethylpropanoylimino)-6-methoxy-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S/c1-16(2,3)14(20)17-15-18(9-13(19)22-5)11-7-6-10(21-4)8-12(11)23-15/h6-8H,9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHIZDQNPWBGBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)OC)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-ethyl-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2580183.png)

![2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2580185.png)

![ethyl 4-(2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2580195.png)

![(5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanamine](/img/structure/B2580196.png)

![2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride](/img/structure/B2580200.png)

![N-(8-(tert-butyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2580205.png)